α4β2 Binding Affinity: Exo-Epiboxidine Occupies a Sub-Nanomolar Potency Window Between Epibatidine and ABT-418
In a direct head-to-head comparison within rat cerebral cortical membranes, exo-epiboxidine inhibited [³H]nicotine binding at α4β2 nAChRs with a potency approximately 10-fold lower than epibatidine but 17-fold higher than ABT-418 [1]. Independent radioligand binding assays confirm exo-epiboxidine Ki = 0.4 nM at α4β2, while the closest unsaturated analogue (derivative 7) showed a Ki = 50 nM—a 125-fold reduction [2]. Additionally, 4,5-dihydroisoxazole analogues of epiboxidine displayed Ki values ranging from 4.3 to 126 µM, representing a >10,000-fold loss in affinity [3]. This positions exo-epiboxidine as a sub-nanomolar α4β2 ligand that is substantially more tractable than epibatidine (which has an extremely narrow safety margin) and far more potent than ABT-418 or modified isoxazole derivatives.
| Evidence Dimension | α4β2 nAChR binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.4 nM (exo-epiboxidine, racemic) [2]; Ki = 0.6 nM (separate assay) [3] |
| Comparator Or Baseline | Epibatidine: Ki ≈ 0.05 nM [1]; ABT-418: Ki ≈ 6 nM [1]; Derivative 7: Ki = 50 nM [2]; 4,5-Dihydroisoxazole analogues: Ki = 4,300–126,000 nM [3] |
| Quantified Difference | ~8–10-fold less than epibatidine; ~17-fold > ABT-418; ~125-fold > derivative 7; >10,000-fold > dihydroisoxazole analogs |
| Conditions | [³H]Nicotine displacement in rat cerebral cortical membranes; competition binding assays at human α4β2 nAChRs expressed in HEK-293 cells |
Why This Matters
Exo-epiboxidine provides a sub-nanomolar α4β2 affinity window that is potent enough for reliable target engagement in vitro while avoiding the extreme toxicity and narrow dosing window of epibatidine, making it a preferred choice for concentration–response studies and as a scaffold for lead optimization.
- [1] Badio B, Shi D, Garraffo HM, Daly JW. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine. Eur J Pharmacol. 1997;321(2):189-194. View Source
- [2] Rizzi L, et al. (2008). Epiboxidine and novel-related analogues: a convenient synthetic approach and estimation of their affinity at neuronal nicotinic acetylcholine receptor subtypes. Bioorg Med Chem Lett. 18(16):4651-4654. View Source
- [3] Dallanoce C, Magrone P, Bazza P, Grazioso G, Rizzi L, Riganti L, et al. New analogues of epiboxidine incorporating the 4,5-dihydroisoxazole nucleus: synthesis, binding affinity at neuronal nicotinic acetylcholine receptors, and molecular modeling investigations. Chem Biodivers. 2009;6(2):244-259. doi:10.1002/cbdv.200800077. View Source
